N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methylbenzamide
Description
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-11-7-5-6-8-12(11)16(21)18-15-13-9-24(22,23)10-14(13)19-20(15)17(2,3)4/h5-8H,9-10H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBXTAHGLNOBJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C3CS(=O)(=O)CC3=NN2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in oxidative stress or inflammation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Differences: The target compound and BG15912 share a sulfone-containing thieno[3,4-c]pyrazol core, whereas compounds 10d-3-2 and 10d-4 feature a simpler pyrazole ring . The sulfone group in the target compound likely increases solubility and alters electronic properties compared to non-sulfone analogs. The thienopyrazole core may offer enhanced rigidity and binding specificity compared to pyrazole derivatives, as seen in patented autotaxin inhibitors .
Substituent Effects: The 2-methylbenzamide group in the target compound contrasts with the 4-nitrophenylacetamide in BG15912. Compound 10d-4’s 1-(4-nitrophenyl) substitution introduces steric and electronic effects distinct from the target compound’s 2-tert-butyl group .
Research Findings and Implications
Physicochemical Properties:
- The sulfone group in the target compound would result in strong IR absorption bands at ~1300–1150 cm⁻¹ (S=O stretching), absent in non-sulfone analogs .
- Melting points for pyrazole derivatives (e.g., 105–106°C for 10d-3-2) are lower than expected for sulfone-containing thienopyrazoles, which typically exhibit higher thermal stability .
Computational and Crystallographic Insights:
Biological Activity
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-methylbenzamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse sources.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for its stability and reactivity. This unique structure allows for various interactions with biological targets, making it a candidate for drug discovery and development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for cellular functions, potentially leading to therapeutic effects in various diseases.
- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing signaling pathways involved in disease processes.
Biological Activities
This compound has shown promise in several areas:
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens:
| Pathogen | MIC (μg/mL) |
|---|---|
| Candida albicans | 0.03 - 0.5 |
| Cryptococcus neoformans | 0.25 - 2 |
| Aspergillus fumigatus | 0.25 - 2 |
These findings suggest that the compound could be developed as an antifungal agent with broad-spectrum activity .
Antitumor Activity
In vitro studies have highlighted the antitumor potential of this compound. It has been tested against several cancer cell lines with promising results:
| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|
| A549 | 6.26 | 20.46 |
| HCC827 | 6.48 | 16.00 |
| NCI-H358 | Moderate | Moderate |
The compound demonstrated higher efficacy in two-dimensional assays compared to three-dimensional assays, indicating its potential as a new antitumor drug candidate .
Case Studies
- Antifungal Efficacy : A study focused on synthesizing derivatives related to the thieno[3,4-c]pyrazole core found that compounds similar to this compound exhibited significant antifungal activity against Candida albicans, suggesting a viable pathway for developing new antifungal therapies .
- Antitumor Studies : Another investigation evaluated the antitumor effects of related compounds on lung cancer cell lines. Results indicated that certain derivatives had potent activity against these cell lines with low cytotoxicity towards normal cells, highlighting their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
